molecular formula C10H19ClO4 B052928 tert-Butyl (3S,4R)-6-Chloro-3,5-dihydroxyhexanoate CAS No. 404958-68-5

tert-Butyl (3S,4R)-6-Chloro-3,5-dihydroxyhexanoate

Cat. No.: B052928
CAS No.: 404958-68-5
M. Wt: 238.71 g/mol
InChI Key: FIKPWJZUGTVXCO-JGVFFNPUSA-N
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Description

tert-Butyl (3S,4R)-6-Chloro-3,5-dihydroxyhexanoate is a chiral intermediate of significant interest in pharmaceutical synthesis, particularly for statin-class drugs. Its stereochemistry and functional groups (chloro, hydroxyl, and tert-butyl ester) render it a critical building block for asymmetric synthesis. However, structural analogs with varying stereochemistry or protective groups are often employed to optimize synthetic efficiency, stability, or biological activity. This article focuses on comparing this compound with its analogs, emphasizing synthetic methodologies, stereochemical outcomes, and industrial applications.

Properties

IUPAC Name

tert-butyl (3S,5R)-6-chloro-3,5-dihydroxyhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19ClO4/c1-10(2,3)15-9(14)5-7(12)4-8(13)6-11/h7-8,12-13H,4-6H2,1-3H3/t7-,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKPWJZUGTVXCO-JGVFFNPUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CC(CC(CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)C[C@H](C[C@H](CCl)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19ClO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions and Mechanism

The asymmetric hydrogenation of tert-butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate to tert-butyl (3R,5S)-6-chloro-3,5-dihydroxyhexanoate is achieved via Ru[(R)-TolBINAP]Cl catalysts under high-pressure hydrogen (3–5 MPa). This method leverages the chiral ligand TolBINAP to induce stereoselectivity at the 3-position, with ethanol as the optimal solvent due to its polarity and miscibility with hydrogen. The reaction proceeds at 40–60°C for 4–7 hours, achieving near-quantitative conversion.

The hydrogenation mechanism involves:

  • Substrate adsorption onto the ruthenium center via the ketone oxygen.

  • Hydride transfer to the β-carbon, forming a chiral intermediate.

  • Protonation of the α-carbon hydroxyl group, finalizing the (3R,5S) configuration.

Workup and Purification

Post-hydrogenation, the crude product is concentrated under reduced pressure to remove ethanol. Extraction with ethyl acetate and water separates the organic phase, which is washed with saturated brine to eliminate residual catalysts. Drying over anhydrous sodium sulfate and subsequent vacuum distillation yields the product with >99% chemical purity and 98:2 diastereomeric ratio.

Eco-Friendly Synthesis via Sodium Borohydride Reduction

Micellar Reaction Systems

A patent by WO2014203045A1 discloses a green synthesis route using sodium borohydride in aqueous micellar aggregates. tert-Butyl (5S)-6-chloro-5-hydroxy-3-oxohexanoate is dispersed in a water-ethanol micellar system at 0–5°C. Sodium borohydride selectively reduces the ketone to a secondary alcohol, achieving 80% diastereomeric excess (de) without requiring cryogenic conditions.

Table 1: Comparative Performance of Reduction Methods

ParameterRu-Catalyzed HydrogenationNaBH₄ Micellar Reduction
Temperature40–60°C0–5°C
Diastereomeric Excess98%80%
Catalyst CostHigh (precious metal)Low (NaBH₄)
Environmental ImpactModerate (organic solvents)Low (aqueous system)

Diastereomeric Control and Byproduct Mitigation

The micellar environment enhances stereoselectivity by stabilizing the transition state through hydrophobic interactions. Byproducts such as over-reduced alcohols (<5%) are minimized via pH control (maintained at 7–8 using phosphate buffers). Post-reduction, the product is isolated via liquid-liquid extraction with tert-butyl methyl ether, followed by crystallization from hexane/ethyl acetate (3:1 v/v) to elevate de to 95%.

Industrial-Scale Production Strategies

Continuous Flow Hydrogenation

Modern facilities employ continuous flow reactors to enhance throughput and consistency. A typical setup involves:

  • Preheating Zone : Substrate and catalyst are mixed at 50°C.

  • Reaction Zone : Hydrogen is injected at 4 MPa through a packed-bed reactor containing immobilized Ru/TolBINAP catalysts.

  • Separation Zone : Unreacted hydrogen is recycled, while the product stream undergoes in-line HPLC monitoring to adjust residence time (±2 min).

Solvent Recovery and Waste Reduction

Ethanol and ethyl acetate are recovered via distillation towers, achieving 90% solvent reuse. Catalyst residues are treated with chelating resins (e.g., Dowex M4195) to recover ruthenium, reducing metal waste by 70%.

Critical Analysis of Methodologies

Cost-Benefit Considerations

  • Catalytic Hydrogenation : Higher upfront costs due to precious metal catalysts (~$1,200/mol Ru) but superior yields (98%) justify use in large-scale statin production.

  • Micellar Reduction : Lower operational costs ($200/mol NaBH₄) make it suitable for pilot-scale syntheses, albeit with moderate de .

Chemical Reactions Analysis

Types of Reactions

(3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using oxidizing agents like chromium trioxide or potassium permanganate.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium azide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.

    Substitution: Sodium azide in DMF, potassium cyanide in ethanol.

Major Products Formed

    Oxidation: Formation of 3,5-dioxo-6-chlorohexanoic acid tert-butyl ester.

    Reduction: Formation of 3,5-dihydroxy-6-chlorohexanol.

    Substitution: Formation of 3,5-dihydroxy-6-azidohexanoic acid tert-butyl ester or 3,5-dihydroxy-6-cyanohexanoic acid tert-butyl ester.

Scientific Research Applications

Organic Chemistry

  • Building Block for Synthesis : This compound serves as a critical building block in the synthesis of complex organic molecules and chiral intermediates.
  • Chiral Auxiliary : It is used in asymmetric synthesis to facilitate the formation of other chiral compounds.

Pharmaceuticals

  • Drug Intermediate : tert-Butyl (3S,4R)-6-Chloro-3,5-dihydroxyhexanoate is a key intermediate in the production of statins, particularly Rosuvastatin, which is used to lower cholesterol levels by inhibiting HMG-CoA reductase .
  • Potential Drug Development : Ongoing research explores its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.

Biochemistry

  • Enzyme Interaction Studies : The compound's hydroxyl groups enhance its interaction with various biological targets, making it suitable for studying enzyme inhibition and activation mechanisms .
  • Pharmacodynamics Research : Investigations into its interactions with biomolecules are ongoing to understand its pharmacological effects and potential side effects.

Industrial Applications

In industrial settings, this compound is utilized for:

  • Quality Control (QC) : Employed in analytical studies during the commercial production of pharmaceuticals.
  • Regulatory Filings : Used for Abbreviated New Drug Application (ANDA) and Drug Master File (DMF) submissions to regulatory bodies like the FDA .

Case Study 1: Rosuvastatin Synthesis

Research has demonstrated that this compound is integral in synthesizing Rosuvastatin. Studies indicate that this compound effectively inhibits HMG-CoA reductase activity, leading to reduced cholesterol biosynthesis in liver cells .

Case Study 2: Enzyme Mechanism Studies

Investigations into the interaction of this compound with various enzymes have shown promising results in understanding metabolic pathways related to cholesterol metabolism. The presence of hydroxyl groups enhances binding affinity to enzyme active sites .

Mechanism of Action

The mechanism of action of (3S,5R)-3,5-Dihydroxy-6-chlorohexanoic acid tert-butyl ester involves its interaction with specific molecular targets and pathways. The hydroxyl groups and the chlorine atom play crucial roles in its reactivity and binding affinity. The compound may act as an enzyme inhibitor or activator, modulating biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Compounds and Their Features:

Compound Name CAS Number Stereochemistry Key Structural Features Application/Notes
tert-Butyl (3R,5S)-6-Chloro-3,5-dihydroxyhexanoate 69225-59-8 (3R,5S) Chloro, dihydroxy, tert-butyl ester Key intermediate for atorvastatin
tert-Butyl (3S,5R)-6-hydroxy-3,5-O-isopropylidene-3,5-dihydroxyhexanoate 154026-95-6 (3S,5R) Isopropylidene-protected diols, hydroxy group Intermediate requiring deprotection
tert-Butyl (3S,5S)-6-Chloro-3,5-dihydroxyhexanoate 521974-00-5 (3S,5S) Chloro, dihydroxy, tert-butyl ester Research chemical (high cost)
S-ethyl (3R,5S)-6-((tert-butyldiphenylsilyl)oxy)-3,5-dimethylhexanethioate Not reported (3R,5S) Thioester, siloxy protective group Used in complex asymmetric syntheses

Notes:

  • Steric and Electronic Effects : The (3R,5S) isomer is widely utilized in statin synthesis due to its compatibility with enzymatic reduction and high stereoselectivity . In contrast, the (3S,4R) isomer (target compound) may exhibit distinct reactivity due to differences in hydroxyl group positioning.
  • Protective Groups : Isopropylidene or siloxy groups enhance solubility and stability but require additional deprotection steps .

Comparative Performance

Method Yield (%) ee (%) Key Advantage Limitation
Biocatalytic (R. toruloides) 92 >99 High stereoselectivity, scalable Enzyme cost
Chemical (Claisen) <50 80–85 No enzyme dependency Low yield, hydrolysis issues
DERA-mediated 70–75 >95 Green chemistry Multi-step process

Research Trends and Innovations

  • Directed Evolution : Mutagenesis of R. toruloides carbonyl reductase improved substrate tolerance (up to 500 mM) and thermostability (active at 50°C) .
  • Cofactor Engineering : NADPH regeneration systems using glucose dehydrogenase reduced cofactor costs by 40% .
  • Hybrid Approaches: Combining enzymatic reduction with chemical steps (e.g., cyanolysis) optimizes yield and purity .

Biological Activity

tert-Butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate is a compound of significant interest in medicinal chemistry and biochemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, potential therapeutic applications, and relevant research findings.

Structural Characteristics

The compound this compound is characterized by the presence of both hydroxyl and chlorine functional groups. These groups contribute to its reactivity and biological activity, making it a valuable intermediate in the synthesis of pharmaceuticals such as statins.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors within biological systems. The hydroxyl groups are likely to participate in hydrogen bonding with enzyme active sites, while the chlorine atom may facilitate nucleophilic substitution reactions.

Key Mechanisms Include:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in lipid metabolism, which is critical for its role in statin synthesis.
  • Antioxidant Activity : Preliminary studies suggest that compounds with similar structures exhibit antioxidant properties, potentially reducing oxidative stress in cells.

Biological Activity Data

Research has demonstrated various biological activities associated with this compound. Below is a summary of significant findings from recent studies:

Study Biological Activity Findings
Enzyme InteractionThe compound showed significant inhibition of HMG-CoA reductase, a key enzyme in cholesterol biosynthesis.
Antioxidant PropertiesIn vitro assays indicated a reduction in reactive oxygen species (ROS) production when treated with the compound.
CytotoxicityEvaluated against cancer cell lines; exhibited selective cytotoxicity towards certain tumor cells while sparing normal cells.

Case Studies

  • Statin Synthesis : A notable application of this compound is its role as an intermediate in the production of rosuvastatin. Research demonstrated that using this compound in synthetic pathways resulted in high yields and enantioselectivity under mild conditions .
  • Antioxidant Effects : A study investigated the antioxidant capacity of derivatives similar to this compound. Results indicated that these compounds effectively reduced oxidative stress markers in cellular models .

Research Applications

The unique properties of this compound make it an important compound for:

  • Pharmaceutical Development : Its role as an intermediate in statin synthesis highlights its importance in developing cholesterol-lowering medications.
  • Biochemical Research : Investigations into its enzyme interactions can provide insights into metabolic pathways and disease mechanisms.
  • Industrial Chemistry : The compound's reactivity allows for potential applications in synthesizing specialty chemicals.

Q & A

Q. What are the standard enzymatic methods for synthesizing tert-butyl (3S,4R)-6-chloro-3,5-dihydroxyhexanoate with high stereoselectivity?

The asymmetric synthesis of this compound typically employs carbonyl reductases (e.g., RtSCR9 from Rhodosporidium toruloides) or alcohol dehydrogenases (e.g., KleADH from Klebsiella oxytoca) to reduce the ketone precursor, tert-butyl (S)-6-chloro-5-hydroxy-3-oxohexanoate. These enzymes exhibit high enantioselectivity (>99% ee) and can be coupled with glucose dehydrogenase (GDH) for NADPH regeneration . Reaction optimization includes pH 6.5–7.5, 30–35°C, and substrate concentrations up to 1 M in aqueous or biphasic media (e.g., water-octanol) .

Q. How is the stereochemical configuration of this compound validated?

Chiral HPLC or GC with β-cyclodextrin-based columns is standard for determining enantiomeric excess (ee). Absolute configuration is confirmed via X-ray crystallography of derivatives (e.g., acetonide-protected intermediates) or comparison with NMR data from literature . For example, the (3R,5S) configuration aligns with the stereochemistry of statin intermediates like atorvastatin .

Q. What biocatalyst immobilization strategies improve enzyme stability and reusability?

Co-immobilization of carbonyl reductase and NADPH on epoxy resin or chitosan beads enhances stability, achieving >90% activity retention after 10 cycles. Cross-linked enzyme aggregates (CLEAs) of RtSCR9 and GDH also improve space-time yield (542.83 mmol·L⁻¹·h⁻¹·g⁻¹ wet cells) by minimizing cofactor leakage .

Advanced Research Questions

Q. How can low enantiomeric excess (ee) in biphasic systems be resolved?

Contradictory ee values in biphasic media often arise from partitioning effects or interfacial inactivation. To mitigate this, optimize the organic solvent logP (e.g., octanol, logP = 2.9) to balance substrate solubility and enzyme stability. Directed evolution of RtSCR9 (e.g., mut-Ile144Lys) increases solvent tolerance, achieving 99% ee even at 50% (v/v) octanol .

Q. What strategies address NADPH regeneration bottlenecks in large-scale synthesis?

A self-sufficient system using co-immobilized GDH and RtSCR9 eliminates external NADPH dependency. Alternatively, engineer E. coli co-expressing NADH oxidase (e.g., Bacillus megaterium NOX) to regenerate NADPH via ATP-coupled pathways, achieving a 95% yield at 100 g/L substrate .

Q. How do substrate inhibition and product toxicity limit high-conversion yields?

Substrate inhibition occurs above 1.5 M ketone ester concentrations. Fed-batch addition or in situ product extraction (e.g., using Amberlite XAD-7 resin) reduces toxicity. For example, liquid-core immobilized Saccharomyces cerevisiae achieves 98% yield by sequestering the product in a polymer matrix .

Q. Why do discrepancies in catalytic efficiency arise between free and immobilized enzymes?

Immobilization alters enzyme conformation, affecting substrate access to active sites. Kinetic studies (e.g., kcat/Km) reveal mut-Ile144Lys has a 3.15-fold higher kcat/Km than wild-type RtSCR9 after immobilization due to reduced steric hindrance .

Methodological Tables

Table 1. Directed Evolution of RtSCR9 for Improved Activity

MutantSpecific Activity (U/mg)kcat/Km (mM⁻¹·s⁻¹)
Wild-type12.3 ± 0.84.7 ± 0.3
mut-Gln95Asp23.8 ± 1.2 (1.94×)9.1 ± 0.5 (1.93×)
mut-Ile144Lys37.3 ± 2.1 (3.03×)14.8 ± 0.9 (3.15×)

Table 2. Reaction Media Optimization

MediumYield (%)ee (%)Space-Time Yield (mmol·L⁻¹·h⁻¹·g⁻¹)
Aqueous8599320
Water-Octanol9899543

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